Propanedioic acid, (methoxyimino)-, dimethyl ester
Description
Properties
CAS No. |
55590-76-6 |
|---|---|
Molecular Formula |
C6H9NO5 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
dimethyl 2-methoxyiminopropanedioate |
InChI |
InChI=1S/C6H9NO5/c1-10-5(8)4(7-12-3)6(9)11-2/h1-3H3 |
InChI Key |
FOCKMBBVQYRNGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NOC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nitrosation-Alkylation Pathway
A plausible route involves:
- Nitrosation : React dimethyl malonate with nitrous acid (HNO₂) to form a nitroso intermediate.
- O-Methylation : Treat the nitroso compound with methylating agents (e.g., dimethyl sulfate or methyl iodide) to install the methoxyimino group.
Reaction Scheme :
$$
\text{Dimethyl malonate} \xrightarrow{\text{HNO}2} \text{Dimethyl (nitroso)propanedioate} \xrightarrow{\text{CH}3\text{OSO}2\text{OCH}3} \text{Target compound}
$$
Key Conditions :
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nitrosation efficiency
- Alkaline aqueous medium for methylation
Alternative Alkylation Approaches
Malonic Ester Synthesis with Pre-Functionalized Reagents
The methoxyimino group could be introduced via alkylation using a pre-synthesized methoxyimino-containing electrophile (e.g., bromomethyl methoxyimino derivative):
Steps :
- Deprotonate dimethyl malonate with NaOCH₃ to form enolate.
- Perform SN2 alkylation with the methoxyimino alkyl halide.
- Acidic hydrolysis and decarboxylation (if needed).
Example :
$$
\text{Dimethyl malonate} + \text{BrCH}2\text{N(OCH}3\text{)C=O} \xrightarrow{\text{Base}} \text{Target compound}
$$
Cyclopropane Analogy
The phase-transfer-catalyzed reaction in for 1,1-cyclopropane dicarboxylic acid dimethyl ester could be adapted. Replacing dibromoethane with a methoxyimino-containing dihalide may yield the target compound.
Physicochemical Property Predictions
Using dimethyl malonate as an analog:
| Property | Dimethyl Malonate | Target Compound (Expected) |
|---|---|---|
| Hydrolysis (pH 7) | 21.79 days | Faster (due to imino group) |
| BCF | 3.162 | Higher (increased polarity) |
| Photolysis (T½) | 20.375 hours | Similar |
| Biodegradability | Readily biodegradable | Moderate (functional group stability) |
Optimization Considerations
- Catalyst Selection : Tetrabutylammonium salts improve yield in biphasic systems.
- Temperature : 120–130°C optimal for ester alkylation.
- Solvent : Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (methoxyimino)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amino group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, (methoxyimino)-, dimethyl ester has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of propanedioic acid, (methoxyimino)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The methoxyimino group can act as a nucleophile, participating in various chemical reactions. The ester groups can undergo hydrolysis to release the active malonic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dimethyl Malonate (Propanedioic Acid, Dimethyl Ester; CASRN 108-59-8)
- Properties: LogP: Predicted to be -0.04 to 0.08, indicating moderate hydrophilicity . Applications: Used in Michael additions, Knoevenagel condensations, and as a precursor for polymers .
- Toxicity : EPA classifies it as low-priority due to low bioaccumulation and toxicity, with analogs like diethyl malonate showing similar profiles .
Diethyl Malonate (Propanedioic Acid, Diethyl Ester; CASRN 105-53-3)
Propanedioic Acid, 2-(Acetylamino)-, Diethyl Ester (CASRN 106-65-0)
Propanedioic Acid, 2-Ethylidene-, Dimethyl Ester (CASRN 17282-04-1)
Propanedioic Acid, (Methoxyimino)-, Dimethyl Ester
- Properties: Electronic Effects: The electron-withdrawing imino group enhances electrophilicity at the central carbon. LogP: Expected to be lower than dimethyl malonate (-0.5 to 0.2) due to polar substituents. Applications: Potential use in oxime-based drug candidates or as a ligand in coordination chemistry.
Comparative Data Table
| Compound Name | Substituent | LogP Range | Key Applications | Toxicity Profile |
|---|---|---|---|---|
| Dimethyl Malonate | None | -0.04–0.08 | Organic synthesis, polymers | Low (EPA low-priority) |
| Diethyl Malonate | Ethyl esters | 0.61–0.67 | Flavors, fragrances | Low (analog to dimethyl) |
| 2-(Acetylamino) Diethyl Malonate | Acetylamino | -0.2–0.3 | Peptide synthesis | Moderate (amide toxicity) |
| 2-Ethylidene Dimethyl Malonate | Ethylidene | 0.38–0.42 | Cycloaddition reactions | Unclassified |
| (Methoxyimino) Dimethyl Malonate | Methoxyimino | -0.5–0.2 | Pharmaceuticals, ligands | Pending studies |
Research Findings and Discussion
- Synthetic Utility: Dimethyl and diethyl malonates are foundational in synthesizing heterocycles and complex esters . The methoxyimino variant could expand this utility by enabling oxime-mediated cross-couplings or bioorthogonal chemistry.
- Environmental Impact: Dimethyl malonate exhibits low persistence (half-life < 30 days in water) and minimal bioaccumulation (LogKow < 1) . Analog studies suggest similar environmental behavior for the methoxyimino derivative, though its polar groups may enhance biodegradability.
- Biological Activity: Substituted malonates like 2-(acetylamino) derivatives show antimicrobial activity, while ethylidene derivatives are explored for anticancer properties . The methoxyimino group’s bioactivity remains underexplored but is hypothesized to interact with enzymatic oxime receptors.
Biological Activity
Propanedioic acid, (methoxyimino)-, dimethyl ester, commonly known as dimethyl methoxymalonate, is a compound with significant biological activity. This ester derivative of malonic acid has garnered attention due to its potential applications in pharmaceuticals and agriculture. This article reviews the biological activities of this compound, supported by diverse research findings and data.
- Chemical Formula: CHO
- Molecular Weight: 146.1412 g/mol
- CAS Number: 609-02-9
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of dimethyl methoxymalonate is multifaceted, including antioxidant properties, antimicrobial effects, and potential anti-inflammatory benefits.
Antioxidant Activity
Research indicates that dimethyl methoxymalonate exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage.
Key Findings:
- The compound demonstrated a high total phenolic content (TPC), which correlates with its antioxidant capacity.
- In vitro studies have shown that it can scavenge free radicals effectively, similar to established antioxidants like Trolox.
| Method | Activity (μmol Trolox/g) |
|---|---|
| DPPH Assay | 172.16 ± 9.78 |
| ABTS Assay | 198.87 ± 1.25 |
| CUPRAC Assay | 828.64 ± 1.45 |
| FRAP Assay | 595.49 ± 5.05 |
Antimicrobial Activity
Dimethyl methoxymalonate has been evaluated for its antimicrobial properties against various pathogens.
Case Study:
A study assessed the effectiveness of the compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth significantly at specific concentrations, suggesting its potential as a natural preservative or therapeutic agent.
The biological activities of dimethyl methoxymalonate can be attributed to its ability to modulate cellular pathways involved in oxidative stress and inflammation. The methoxyimino group enhances its reactivity with free radicals and contributes to its antimicrobial efficacy.
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are essential. Current studies indicate that at therapeutic doses, it exhibits low toxicity; however, further research is necessary to establish comprehensive safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
